![molecular formula C20H21BrFNO3 B2844277 2-bromo-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide CAS No. 1324707-04-1](/img/structure/B2844277.png)
2-bromo-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide
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Description
2-bromo-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C20H21BrFNO3 and its molecular weight is 422.294. The purity is usually 95%.
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Scientific Research Applications
Chemical Research
The compound, also known as Benzamide, N- (4-fluorophenyl)-2-bromo-, is often used in chemical research due to its unique structure and properties . Its molecular weight is 294.119, and it has a specific InChI and InChIKey, which are standard chemical identifiers .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. For instance, a similar compound, 2- (4-Bromo-2,5-Dimethoxyphenyl)-N- (2-Fluorobenzyl)ethanamine, has been studied for its metabolic characteristics in human hepatocytes . The research found that it was extensively metabolized into 33 metabolites via various pathways .
OLED Intermediate
The compound could potentially be used as an OLED (Organic Light Emitting Diode) intermediate . OLEDs are used in the manufacture of electronic devices such as television screens, computer monitors, and portable systems such as smartphones.
4. Synthesis of Heterocycles and Liquid Crystals The compound could potentially be used in the synthesis of heterocycles and liquid crystals . Heterocycles are components of a lot of products including pharmaceuticals and agrochemicals. Liquid crystals are used in a variety of applications, including LCDs (Liquid Crystal Displays).
Synthesis of Other Compounds
The compound could potentially be used in the synthesis of other compounds . For example, it could be used in the synthesis of 3-fluoro-8- (methylthio)dibenzo [b,f]thiepin-10 (11H)-one, 2-fluoro-8- (methylthio)dibenzo [b,f]thiepin-10 (11H)-one, 2- ((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .
6. Inhibition of TNF-alpha, IL-1beta, and IL-6 A series of novel analogs was synthesized for the investigation of the structure-activity relationship of the inhibition of TNF-alpha, IL-1beta, and IL-6 . These are cytokines involved in systemic inflammation and are produced by activated macrophages. This could potentially lead to the development of new anti-inflammatory drugs .
properties
IUPAC Name |
2-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO3/c1-25-16-6-7-18(21)17(12-16)19(24)23-13-20(8-10-26-11-9-20)14-2-4-15(22)5-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNATZIIOHONQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide |
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